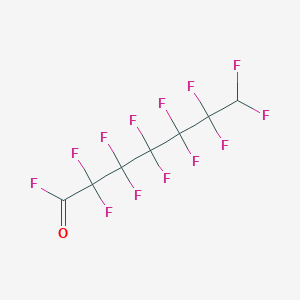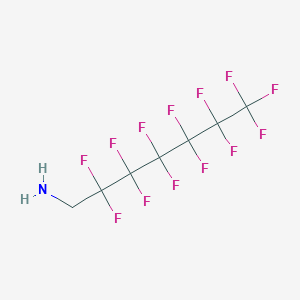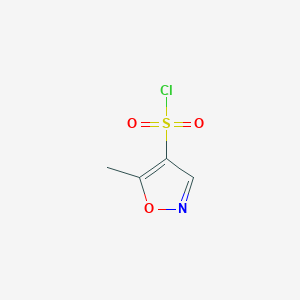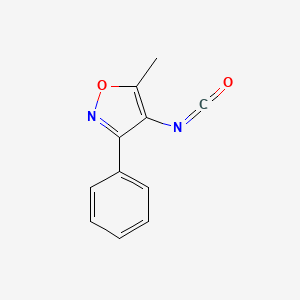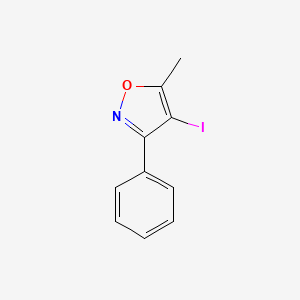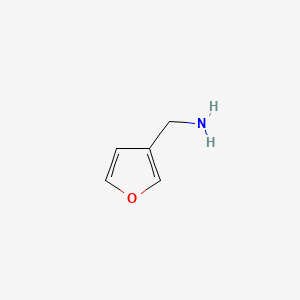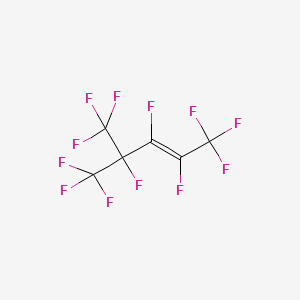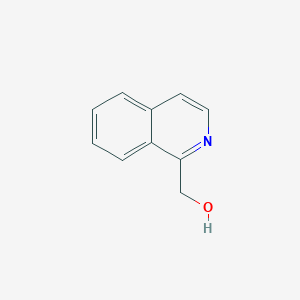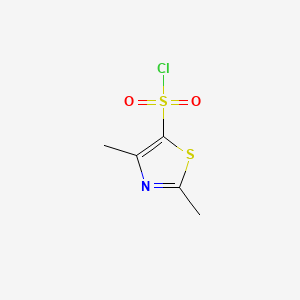
5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde" is a chemically synthesized molecule that appears to incorporate a furan-2-carbaldehyde moiety as part of its structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and reactions that can shed light on the potential characteristics and synthetic routes for such a molecule.
Synthesis Analysis
The synthesis of furan derivatives can be approached through various methods. For instance, the dehydration of certain hydroxy derivatives can lead to the formation of furan compounds, as seen in the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan . This suggests that a similar dehydration strategy might be applicable in synthesizing the furan moiety of the target compound. Additionally, furan-2-carbaldehydes have been used as C1 building blocks in the synthesis of bioactive molecules, indicating their versatility in chemical synthesis . This could imply that the furan-2-carbaldehyde part of the target compound might be synthesized from biomass-derived chemicals, contributing to a greener synthetic route.
Molecular Structure Analysis
The molecular structure of the target compound likely features a benzoimidazole group linked to a furan ring via a sulfanyl bridge. The presence of a methyl group on the benzoimidazole suggests potential steric and electronic effects that could influence the molecule's reactivity and interactions. Although the papers do not directly analyze the molecular structure of the target compound, they do provide insights into the structural aspects of related furan derivatives, which can be useful in predicting the behavior of the compound .
Chemical Reactions Analysis
The reactivity of furan derivatives can be quite diverse. For example, furan-2-carbaldehydes have been used in photocatalytic C–C bond cleavage reactions to synthesize quinazolin-4(3H)-ones . This indicates that the aldehyde group on the furan ring can participate in various chemical transformations. Moreover, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes have been shown to produce fully substituted furans , suggesting that the benzoimidazole moiety of the target compound could potentially engage in similar multicomponent reactions to yield complex furan structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde" are not directly discussed in the provided papers, the properties of furan derivatives and their reactivity patterns can be inferred. Furan compounds are known for their aromaticity and reactivity due to the electron-rich oxygen atom in the ring. The presence of substituents such as aldehydes and sulfanyl groups can further modify these properties, affecting the compound's boiling point, solubility, and stability . The aldehyde group, in particular, could make the compound reactive towards nucleophilic additions or condensation reactions.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis . As more research is conducted, we will gain a better understanding of this compound .
Eigenschaften
IUPAC Name |
5-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-2-4-10-11(6-8)15-13(14-10)18-12-5-3-9(7-16)17-12/h2-7H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYSLMXDOBVUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389771 |
Source


|
| Record name | 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |
CAS RN |
842957-71-5 |
Source


|
| Record name | 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


